Epiderstatin

Description

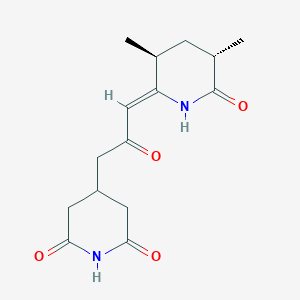

Structure

2D Structure

Properties

CAS No. |

126602-16-2 |

|---|---|

Molecular Formula |

C15H20N2O4 |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

4-[(3Z)-3-[(3S,5S)-3,5-dimethyl-6-oxopiperidin-2-ylidene]-2-oxopropyl]piperidine-2,6-dione |

InChI |

InChI=1S/C15H20N2O4/c1-8-3-9(2)15(21)16-12(8)7-11(18)4-10-5-13(19)17-14(20)6-10/h7-10H,3-6H2,1-2H3,(H,16,21)(H,17,19,20)/b12-7-/t8-,9-/m0/s1 |

InChI Key |

WFHHLLAMGXGSRT-ZYPOWASYSA-N |

Isomeric SMILES |

C[C@H]\1C[C@@H](C(=O)N/C1=C\C(=O)CC2CC(=O)NC(=O)C2)C |

Canonical SMILES |

CC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C |

Synonyms |

4-(3-(3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl)-2,6-piperidinedione epiderstatin |

Origin of Product |

United States |

Foundational & Exploratory

Epiderstatin: A Critical Re-evaluation as an EGF Signaling Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Epiderstatin and its initial consideration as an inhibitor of the Epidermal Growth Factor (EGF) signaling pathway. It is imperative to note from the outset that subsequent findings have indicated that the initially observed biological activity may be attributable to a contaminant, a crucial factor that will be addressed in this document. This guide will present the initial data and the subsequent re-evaluation to provide a complete and accurate scientific picture.

Introduction to this compound

This compound is a glutarimide antibiotic isolated from the culture broth of Streptomyces pulveraceus subsp. epiderstagenes.[1] Early research identified it as an inhibitor of the mitogenic activity induced by EGF.[1][2] The proposed mechanism was the inhibition of [3H]thymidine incorporation into quiescent animal cells that were stimulated by EGF, suggesting an interference with cell proliferation signals.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H20N2O4 | [1] |

| Structure | 4-[3-((Z)-3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl]-2, 6-piperidinedione | [2][3] |

| Class | Glutarimide antibiotic | [1][3] |

| Producing Organism | Streptomyces pulveraceus subsp. epiderstagenes | [1] |

The EGF Signaling Pathway and Proposed Inhibition by this compound

The EGF signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. The binding of EGF to its receptor (EGFR) initiates a cascade of intracellular events. The diagram below illustrates a simplified overview of this pathway and the initially hypothesized point of intervention by this compound.

Quantitative Data: A Critical Lack of Evidence

A thorough review of the available literature reveals a significant absence of quantitative data, such as IC50 values, to substantiate the claim of this compound as a direct and specific inhibitor of EGF signaling. For a compound to be validated as a signaling inhibitor, dose-response curves and determination of the half-maximal inhibitory concentration (IC50) are standard requirements.

| Assay | Target | IC50 Value | Reference |

| EGF-induced [3H]thymidine incorporation | Cell Proliferation | Not Reported | N/A |

| EGFR Kinase Activity | EGFR | Not Reported | N/A |

The lack of this fundamental data is a critical gap in the initial research.

Experimental Protocols: [3H]Thymidine Incorporation Assay

The primary assay used in the initial characterization of this compound's activity was the [3H]thymidine incorporation assay. This method is a well-established technique to measure DNA synthesis and, consequently, cell proliferation. A generalized protocol for such an assay is provided below.

Objective: To assess the effect of a test compound on EGF-induced cell proliferation.

Materials:

-

Quiescent fibroblast cell line (e.g., Balb/c 3T3)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Epidermal Growth Factor (EGF)

-

Test compound (this compound)

-

[3H]thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Methodology:

A Critical Turning Point: The Contaminant Hypothesis

A pivotal publication later suggested that the observed inhibitory activity of this compound preparations was, in fact, due to a contaminating substance: 13-acetoxycycloheximide.[2] Cycloheximide and its derivatives are well-known protein synthesis inhibitors, and their effects on cell proliferation are potent but non-specific to the EGF signaling pathway. This finding fundamentally challenges the initial classification of this compound as a specific EGF signaling inhibitor.

The logical progression of this scientific discovery is illustrated below.

Conclusion and Future Directions

While this compound was initially reported as a promising inhibitor of EGF-induced mitogenic activity, the current body of evidence strongly suggests that this activity was due to a contaminant. There is a notable lack of robust quantitative data and specific mechanistic studies to support the initial claims. For drug development professionals and researchers, the story of this compound serves as a critical reminder of the importance of rigorous purification and analytical validation in the identification of novel bioactive compounds. Future research on this compound itself, if any, should focus on rigorously purified samples to determine if the molecule possesses any intrinsic biological activity independent of the previously identified contaminant. Until such studies are conducted, this compound should not be considered a validated inhibitor of the EGF signaling pathway.

References

- 1. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epiderstatin and the Glutarimide Antibiotic Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glutarimide antibiotics are a diverse family of natural products, primarily produced by Streptomyces species, that exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. A key member of this family, epiderstatin, was initially identified as a potent inhibitor of epidermal growth factor (EGF)-induced mitogenic activity. However, subsequent research revealed that this activity was attributable to a co-isolated contaminant, 13-acetoxycycloheximide. This guide provides a comprehensive technical overview of this compound and the broader glutarimide antibiotic family, detailing their biosynthesis, mechanisms of action, and biological activities. It includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction to the Glutarimide Antibiotic Family

The glutarimide antibiotic family is characterized by a piperidine-2,6-dione chemical scaffold.[1] This core structure is decorated with various side chains, leading to a wide array of structurally diverse compounds with significant biological activities.[2] Members of this family have been isolated from various microorganisms, predominantly from the genus Streptomyces, but also from other bacteria such as Burkholderia.[2]

The biological effects of glutarimide antibiotics are varied and potent. They are known to possess antifungal, antiviral, and antitumor properties.[2] Prominent members of this family include cycloheximide, a well-known inhibitor of eukaryotic protein synthesis, lactimidomycin, which exhibits antitumor and antifungal activities, and migrastatin, known for its inhibition of cancer cell migration.

This compound: From Discovery to Re-evaluation

This compound was first isolated from Streptomyces pulveraceus subsp. epiderstagenes as an inhibitor of epidermal growth factor (EGF)-induced mitogenic activity in quiescent animal cells.[2] Its structure was elucidated as 4-[3-((Z)-3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl]-2, 6-piperidinedione.[1]

Initial studies reported that this compound inhibited the incorporation of [3H]thymidine in EGF-stimulated cells, suggesting a role in blocking the EGF signaling pathway that leads to cell proliferation. However, a critical re-evaluation of the initial findings demonstrated that the observed biological activity was not due to this compound itself, but rather to a highly potent contaminant present in the isolates: 13-acetoxycycloheximide.

This finding underscores the importance of rigorous purification and analytical chemistry in natural product drug discovery. While the initial promise of this compound as a specific EGF signaling inhibitor has been revised, the study of its discovery and the subsequent identification of the true active compound provide valuable insights into the glutarimide antibiotic family.

Quantitative Biological Data

The following tables summarize the available quantitative data for key glutarimide antibiotics. It is important to note that specific IC50 values for purified this compound relating to EGF inhibition are not available due to the re-evaluation of its activity. The activity initially attributed to this compound is now understood to be that of 13-acetoxycycloheximide.

Table 1: Cytotoxicity of Glutarimide Antibiotics Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Lactimidomycin | Multiple Human Cell Lines | 0.003 - 0.065 | [3] |

| Migrastatin | Various Cancer Cell Lines | >100 (in some assays) | [3][4] |

| Dorrigocin A | Various Cancer Cell Lines | Not Potent | [4] |

| Dorrigocin B | Various Cancer Cell Lines | Not Potent | [4] |

Table 2: Antimicrobial Activity of Glutarimide Antibiotics

| Compound | Organism | MIC (µg/mL) | Reference |

| Cycloheximide | Saccharomyces cerevisiae | 0.2 | |

| Streptimidone | Saccharomyces cerevisiae | 0.1 |

Mechanism of Action: Inhibition of EGF-Induced Mitogenic Activity

The initial interest in this compound stemmed from its ability to inhibit the mitogenic effects of Epidermal Growth Factor (EGF). This process is central to cell proliferation and is often dysregulated in cancer. The binding of EGF to its receptor (EGFR) triggers a cascade of intracellular signaling events, ultimately leading to DNA synthesis and cell division. The activity originally observed with this compound samples, and now attributed to 13-acetoxycycloheximide, involves the disruption of this pathway.

The EGF Signaling Pathway

The EGF signaling pathway is a complex network of protein interactions that transmits signals from the cell surface to the nucleus. The key steps are:

-

Ligand Binding: EGF binds to the extracellular domain of the EGFR.

-

Receptor Dimerization and Autophosphorylation: Ligand binding induces the formation of EGFR dimers and activates the intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues on the receptor's cytoplasmic tail.

-

Recruitment of Adaptor Proteins: Phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing SH2 domains, such as Grb2.

-

Activation of Downstream Pathways: This leads to the activation of multiple downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

-

Nuclear Translocation and Gene Expression: Activated ERK and other signaling molecules translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes required for cell cycle progression and proliferation.

The inhibition of this pathway, as was observed with 13-acetoxycycloheximide, prevents the cell from entering the S phase of the cell cycle, thus halting proliferation.

Caption: EGF Signaling Pathway Leading to Cell Proliferation.

Biosynthesis of Glutarimide Antibiotics

Glutarimide antibiotics are synthesized by complex enzymatic machinery, primarily through a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway. This biosynthetic route is responsible for the assembly of the polyketide backbone of these molecules.

The general workflow for the biosynthesis of glutarimide antibiotics can be summarized as follows:

-

Starter Unit Selection: The biosynthesis is initiated with a specific starter unit, which is loaded onto an acyl carrier protein (ACP).

-

Chain Elongation: The polyketide chain is extended through the sequential addition of extender units, typically malonyl-CoA or its derivatives. This process is catalyzed by a series of modular PKS enzymes. Each module is responsible for one round of chain elongation and may contain various domains that modify the growing chain (e.g., ketoreductase, dehydratase, enoylreductase).

-

Glutarimide Ring Formation: A key step in the biosynthesis is the formation of the characteristic glutarimide ring. This is thought to occur through the action of specific enzymes that catalyze the cyclization of a portion of the polyketide chain.

-

Chain Release and Tailoring: The completed polyketide chain is released from the PKS assembly line. It may then undergo further modifications by tailoring enzymes, such as hydroxylases, methyltransferases, or epoxidases, to yield the final bioactive molecule.

References

- 1. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactimidomycin, Iso-migrastatin and Related Glutarimide-containing 12-membered Macrolides are Extremely Potent Inhibitors of Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enigmatic Case of Epiderstatin: A Review of its Reported Effects on Mitogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epiderstatin, a glutarimide antibiotic isolated from Streptomyces pulveraceus subsp. epiderstagenes, was initially identified as a potent inhibitor of mitogenic activity induced by the epidermal growth factor (EGF).[1][2] Early studies demonstrated its ability to block the incorporation of [3H]thymidine in quiescent animal cells stimulated by EGF, suggesting a potential role in modulating cell cycle entry.[1][2] However, subsequent research revealed a critical caveat: the observed biological activity was attributed to a contaminant, 13-acetoxycycloheximide, present in the this compound preparations.[2] This finding necessitates a careful re-evaluation of the originally proposed mechanism of action. This technical guide provides a comprehensive overview of the initial findings related to this compound, the EGF signaling pathway it was reported to inhibit, and the potential mechanisms of action of related compounds, while underscoring the critical context of the contamination discovery.

This compound: Initial Characterization and Reported Bioactivity

This compound was first described as a novel compound with a distinct molecular formula (C15H20N2O4) and UV profile (λmax 295 nm).[1] Its structure was later determined to be 4-[3-((Z)-3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl]-2,6-piperidinedione, classifying it as a glutarimide antibiotic.[3]

The primary biological activity attributed to this compound was the inhibition of EGF-induced mitogenesis.[1] The initial studies reported a more pronounced inhibitory effect on quiescent cells stimulated to divide compared to cells already undergoing proliferation.[1][2]

Table 1: Summary of Reported this compound Activity

| Parameter | Observation | Reference |

| Source Organism | Streptomyces pulveraceus subsp. epiderstagenes | [1] |

| Chemical Class | Glutarimide antibiotic | [1][3] |

| Reported Activity | Inhibition of EGF-induced mitogenic activity | [1][2] |

| Assay | Inhibition of [3H]thymidine incorporation in quiescent animal cells | [1][2] |

| Key Finding | Stronger inhibition in quiescent cells versus actively growing cells | [1][2] |

| Critical Caveat | Activity later attributed to 13-acetoxycycloheximide contamination | [2] |

Experimental Protocols (Based on Initial Reports)

The foundational experiments for assessing this compound's effect on mitogenic activity involved monitoring DNA synthesis in response to EGF stimulation.

Inhibition of [3H]Thymidine Incorporation

-

Cell Line: Quiescent animal cells (e.g., Balb/MK cells were mentioned in a related context).[2]

-

Culture Conditions: Cells were cultured to a quiescent state, likely through serum starvation.

-

Treatment: Quiescent cells were treated with varying concentrations of this compound prior to or concurrently with stimulation by Epidermal Growth Factor (EGF).

-

Assay: Radiolabeled [3H]thymidine was added to the culture medium. The incorporation of [3H]thymidine into newly synthesized DNA was measured as a proxy for mitogenic activity. This was typically quantified by lysing the cells, precipitating the DNA, and measuring the radioactivity using a scintillation counter.

-

Outcome: A reduction in [3H]thymidine incorporation in this compound-treated cells compared to EGF-stimulated controls was interpreted as inhibition of mitogenic activity.[1]

The Target Pathway: EGF-Induced Mitogenic Signaling

While the direct interaction of pure this compound with the EGF signaling pathway is unconfirmed due to the contamination issue, understanding this pathway is crucial as it was the context of the initial discovery. EGF initiates a cascade of events leading to cell proliferation.

The binding of EGF to its receptor (EGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues.[4] This creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor. SOS activates Ras, a small GTPase, by promoting the exchange of GDP for GTP.[5] Activated Ras then initiates a downstream phosphorylation cascade, most notably the MAP kinase (MAPK) pathway (Raf-MEK-ERK).[6] Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes essential for cell cycle progression, such as cyclins.[6]

Diagram 1: Simplified EGF Signaling Pathway

Caption: Simplified overview of the EGF-induced mitogenic signaling cascade.

A Potential (Though Unconfirmed) Mechanism: Inhibition of Protein Farnesyltransferase

A key post-translational modification required for the function of Ras and other signaling proteins is farnesylation, a type of prenylation.[7][8] This process is catalyzed by the enzyme farnesyltransferase (FTase).[8][9] Farnesylation allows Ras to anchor to the inner leaflet of the plasma membrane, which is essential for its signaling activity.[7]

Inhibitors of farnesyltransferase (FTIs) were developed as anti-cancer agents with the rationale that by preventing Ras farnesylation, they would block its oncogenic signaling.[7][10] Although this compound itself has not been characterized as an FTI, this class of compounds represents a validated mechanism for inhibiting Ras-dependent mitogenic signaling.

Diagram 2: Mechanism of Farnesyltransferase Inhibitors

References

- 1. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Biochemistry/Cell Signaling Pathways/Epidermal Growth Factor Signaling - Wikibooks, open books for an open world [en.wikibooks.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Farnesyl: proteintransferase inhibitors as agents to inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Protein Farnesylation Arrests Adipogenesis and Affects PPARγ Expression and Activation in Differentiating Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for (±)-Epiderstatin: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-Epiderstatin, a glutarimide antibiotic. The synthesis route follows the key steps of a modified Swern oxidation, a Horner-Wadsworth-Emmons reaction, and a pivotal intramolecular amidoselenation followed by selenoxide elimination. This protocol is based on the work of Ubukata, Sonoda, and Isono, who first reported the synthesis.

Introduction

Epiderstatin is a natural product belonging to the glutarimide class of antibiotics.[1] It has garnered interest due to its biological activity, including the inhibition of mitogenic activity induced by epidermal growth factor (EGF). The structure of this compound was determined to be 4-[3-((Z)-3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl]-2,6-piperidinedione.[2] The total synthesis of its racemic form, (±)-Epiderstatin, provides a valuable platform for the generation of analogs and further investigation of its therapeutic potential.

The synthetic strategy hinges on the construction of key fragments and their subsequent coupling. A modified Swern oxidation is employed to generate a crucial nitrile aldehyde intermediate. This is followed by a Horner-Wadsworth-Emmons olefination to form an enone, which then undergoes an intramolecular amidoselenation to construct the heterocyclic core. The final step involves a selenoxide elimination to yield the target molecule.

Overall Synthetic Workflow

The total synthesis of (±)-Epiderstatin can be visualized as a multi-step process, beginning with the preparation of a key aldehyde precursor and a phosphonate reagent, followed by their coupling and subsequent cyclization and elimination steps to afford the final product.

Caption: Overall workflow for the total synthesis of (±)-Epiderstatin.

Experimental Protocols

Step 1: Modified Swern Oxidation for the Synthesis of the Nitrile Aldehyde

This step involves the oxidation of an amide alcohol to the corresponding nitrile aldehyde using a modified Swern protocol. This reaction is a crucial step in preparing one of the key building blocks for the subsequent olefination.

Reaction Scheme:

Amide Alcohol → Nitrile Aldehyde

Reagents and Conditions:

| Reagent/Condition | Quantity/Value |

| Oxalyl Chloride | 5.0 eq |

| Dimethyl Sulfoxide (DMSO) | 7.5 eq |

| Triethylamine (TEA) | 20 eq |

| Temperature | -78 °C to 30 °C |

| Yield | 62% |

Detailed Protocol:

-

A solution of oxalyl chloride (5.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Dimethyl sulfoxide (DMSO, 7.5 equivalents) is added dropwise to the cooled solution, ensuring the temperature is maintained at -78 °C. The mixture is stirred for a short period to allow for the formation of the Swern oxidant.

-

A solution of the starting amide alcohol in the same anhydrous solvent is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is stirred for a specified time at -78 °C before the addition of triethylamine (TEA, 20 equivalents).

-

The reaction mixture is then allowed to warm to 30 °C and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired nitrile aldehyde.

Step 2: Horner-Wadsworth-Emmons Reaction

The nitrile aldehyde obtained from the Swern oxidation is reacted with a phosphonate reagent in a Horner-Wadsworth-Emmons reaction to form an enone intermediate. The phosphonate itself is synthesized in a separate step with a high yield.

Reaction Scheme:

Nitrile Aldehyde + Phosphonate Reagent → Enone Intermediate

Reagents and Conditions (Phosphonate Formation):

| Reagent/Condition | Value |

| Yield | 88% |

Detailed Protocol:

-

To a solution of the phosphonate reagent in an anhydrous solvent (e.g., THF) at a suitable temperature (e.g., 0 °C or -78 °C), a strong base (e.g., NaH, n-BuLi) is added to generate the phosphonate ylide.

-

The solution of the nitrile aldehyde in the same anhydrous solvent is then added dropwise to the ylide solution.

-

The reaction mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The resulting crude enone is purified by column chromatography.

Step 3: Intramolecular Amidoselenation and Selenoxide Elimination

The enone intermediate undergoes a key intramolecular amidoselenation reaction to form the heterocyclic core of this compound. This is followed by an in-situ or subsequent oxidation and elimination of the selenium moiety to introduce the exocyclic double bond, yielding (±)-Epiderstatin and its diastereomer.

Reaction Scheme:

Enone Intermediate → Amidoselenated Intermediate → (±)-Epiderstatin

Reagents and Conditions (Selenoxide Elimination):

| Reagent/Condition | Quantity/Value |

| Hydrogen Peroxide (H₂O₂) | 5 eq |

| Pyridine in CH₂Cl₂ | - |

| Temperature | 0 °C to room temp. |

| Yield (diastereomeric mixture) | 11% |

Detailed Protocol:

-

The enone intermediate is dissolved in a suitable solvent and treated with a selenium-based reagent (e.g., phenylselenyl chloride) in the presence of a base to facilitate the intramolecular amidoselenation.

-

After the cyclization is complete, the resulting organoselenium intermediate is oxidized. This can be achieved by adding an oxidizing agent such as hydrogen peroxide (5 equivalents) in a mixture of pyridine and dichloromethane at 0 °C, then allowing the reaction to warm to room temperature.[3]

-

The selenoxide intermediate spontaneously eliminates to form the exocyclic double bond.

-

The reaction mixture is worked up by washing with appropriate aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried and concentrated, and the resulting diastereomeric mixture of (±)-Epiderstatin is purified by high-performance liquid chromatography (HPLC).

Signaling Pathway Visualization

While the synthesis itself is a chemical process, the biological target of this compound is the epidermal growth factor (EGF) signaling pathway. This compound acts as an inhibitor of the mitogenic activity induced by EGF.[4]

Caption: Simplified diagram of EGF signaling and the inhibitory action of this compound.

Summary of Quantitative Data

| Reaction Step | Key Reagents | Temperature (°C) | Yield (%) |

| Modified Swern Oxidation | Oxalyl Chloride, DMSO, TEA | -78 to 30 | 62 |

| Phosphonate Formation | - | - | 88 |

| Selenoxide Elimination | H₂O₂, Pyridine/CH₂Cl₂ | 0 to RT | 11 (diastereomeric mixture) |

Conclusion

This application note provides a detailed protocol for the total synthesis of (±)-Epiderstatin. The described methods, particularly the modified Swern oxidation and the intramolecular amidoselenation/selenoxide elimination sequence, are robust and can potentially be adapted for the synthesis of novel analogs for further drug discovery and development efforts. Researchers should pay close attention to the anhydrous and inert conditions required for several steps to ensure optimal yields.

References

Isolating Epiderstatin from Streptomyces pulveraceus Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the isolation and purification of Epiderstatin, a potent inhibitor of epidermal growth factor (EGF)-induced mitogenic activity, from the culture of Streptomyces pulveraceus subsp. epiderstagenes. The protocols outlined below cover the fermentation of the producing microorganism, extraction of the active compound, and a multi-step purification process.

Introduction

This compound is a glutarimide antibiotic produced by the actinomycete Streptomyces pulveraceus subsp. epiderstagenes.[1] It exhibits inhibitory effects on the incorporation of [3H]thymidine in animal cells stimulated by EGF, making it a molecule of interest for research in oncology and cell signaling.[1] Its molecular formula is C15H20N2O4.[1] The isolation of this compound involves a systematic process of fermentation, solvent extraction, and chromatographic purification.

Experimental Protocols

Fermentation of Streptomyces pulveraceus subsp. epiderstagenes

This protocol describes the cultivation of Streptomyces pulveraceus subsp. epiderstagenes to produce this compound.

Materials:

-

Streptomyces pulveraceus subsp. epiderstagenes strain

-

Seed Medium: 2% glucose, 0.5% peptone, 0.5% meat extract, 0.2% yeast extract, 0.5% NaCl, 0.05% MgSO4·7H2O, 0.001% FeSO4·7H2O, 0.0001% CuSO4·5H2O, 0.0001% MnCl2·4H2O, 0.0001% ZnSO4·7H2O (pH adjusted to 7.0 before sterilization)

-

Production Medium: 3% soluble starch, 1% glucose, 1% soybean meal, 0.5% yeast extract, 0.3% CaCO3 (pH adjusted to 7.0 before sterilization)

-

Shaker incubator

-

Fermenter

Procedure:

-

Inoculum Preparation: A loopful of Streptomyces pulveraceus subsp. epiderstagenes from a slant culture is inoculated into a 500-mL flask containing 100 mL of seed medium.

-

Seed Culture Incubation: The flask is incubated on a rotary shaker at 28°C for 48 hours.

-

Production Culture: The seed culture (5 mL) is used to inoculate a 2-L flask containing 500 mL of production medium.

-

Fermentation: The production culture is incubated in a fermenter at 28°C for 96 hours with aeration and agitation. The production of this compound can be monitored by bioassay or HPLC analysis of the culture broth.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces pulveraceus subsp. epiderstagenes

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Harvesting: After 96 hours of fermentation, the culture broth is harvested.

-

Mycelium Separation: The broth is centrifuged at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant is adjusted to pH 7.0 and extracted three times with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

This protocol outlines a multi-step chromatographic process for the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Diaion HP-20 resin

-

Silica gel (70-230 mesh)

-

Methanol

-

Chloroform

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Diaion HP-20 Column Chromatography:

-

The crude extract is dissolved in a minimal amount of methanol and applied to a Diaion HP-20 column pre-equilibrated with water.

-

The column is washed with water and then eluted with a stepwise gradient of methanol in water (20%, 40%, 60%, 80%, and 100% methanol).

-

Fractions are collected and assayed for activity. The active fractions are pooled and concentrated.

-

-

Silica Gel Column Chromatography:

-

The concentrated active fraction from the Diaion HP-20 column is applied to a silica gel column pre-equilibrated with chloroform.

-

The column is eluted with a stepwise gradient of methanol in chloroform (1%, 2%, 3%, 4%, and 5% methanol).

-

Fractions are collected, and those containing this compound are identified by TLC or HPLC, then pooled and concentrated.

-

-

Preparative HPLC:

-

The partially purified this compound is subjected to preparative reverse-phase HPLC on a C18 column.

-

A linear gradient of acetonitrile in water is used for elution.

-

The peak corresponding to this compound is collected and lyophilized to obtain pure this compound.

-

Data Presentation

The following table summarizes the quantitative data for a typical isolation and purification of this compound from a 10-liter fermentation culture of Streptomyces pulveraceus subsp. epiderstagenes.

| Purification Step | Total Bioactivity (Units) | Total Solids (g) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Supernatant | 1,000,000 | 250 | 4,000 | 100 | <1 |

| Ethyl Acetate Extract | 950,000 | 15 | 63,333 | 95 | 5 |

| Diaion HP-20 Pool | 760,000 | 2.5 | 304,000 | 76 | 25 |

| Silica Gel Pool | 570,000 | 0.4 | 1,425,000 | 57 | 70 |

| Preparative HPLC | 400,000 | 0.1 | 4,000,000 | 40 | >98 |

Visualization

Experimental Workflow

Caption: Workflow for the isolation of this compound.

EGF Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the EGF signaling pathway.

References

Application Notes and Protocols for Testing Epiderstatin's Effect on the EGF Pathway

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers to investigate the effects of Epiderstatin on the Epidermal Growth Factor (EGF) signaling pathway. The protocols outlined below detail established bioassays to quantify the inhibitory potential of this compound and similar compounds on key events in the EGF cascade, from receptor activation to downstream cellular responses.

Introduction to the EGF Pathway and this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[2][3] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[4][5]

This compound is a glutarimide antibiotic that has been identified as an inhibitor of EGF-induced mitogenic activity.[6] It has been shown to inhibit the incorporation of [3H]thymidine in quiescent cells stimulated by EGF, suggesting an interference with cell cycle progression.[6][7] The following protocols are designed to elucidate the mechanism of action of this compound on the EGF pathway.

Key Bioassays for Evaluating this compound's Activity

A multi-faceted approach is recommended to thoroughly characterize the inhibitory effects of this compound. The following bioassays are industry-standard methods for assessing the impact of small molecules on the EGF signaling pathway:

-

Cell Proliferation Assay (MTS) : To determine the effect of this compound on cell growth and viability.

-

Western Blot Analysis : To assess the phosphorylation status of EGFR and key downstream signaling proteins such as Akt and ERK.

-

Luciferase Reporter Gene Assay : To measure the impact of this compound on the transcriptional activity regulated by the EGF pathway.

Data Presentation

Table 1: Effect of this compound on Cell Proliferation (IC50)

| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) | Positive Control (Gefitinib) IC50 (µM) |

| A431 | 48 | [Insert Value] | [Insert Value] |

| MCF 10A | 48 | [Insert Value] | [Insert Value] |

Table 2: Quantification of Protein Phosphorylation by Western Blot

| Target Protein | Cell Line | Treatment | Fold Change in Phosphorylation (Normalized to Total Protein) |

| p-EGFR (Tyr1173) | A431 | Vehicle Control | 1.0 |

| EGF (100 ng/mL) | [Insert Value] | ||

| EGF + this compound (IC50) | [Insert Value] | ||

| p-Akt (Ser473) | A431 | Vehicle Control | 1.0 |

| EGF (100 ng/mL) | [Insert Value] | ||

| EGF + this compound (IC50) | [Insert Value] | ||

| p-ERK1/2 (Thr202/Tyr204) | A431 | Vehicle Control | 1.0 |

| EGF (100 ng/mL) | [Insert Value] | ||

| EGF + this compound (IC50) | [Insert Value] |

Table 3: Luciferase Reporter Assay Results

| Cell Line | Treatment | Relative Luciferase Units (RLU) | Fold Induction (Normalized to Vehicle Control) |

| A431-SRE-Luc | Vehicle Control | [Insert Value] | 1.0 |

| EGF (100 ng/mL) | [Insert Value] | [Insert Value] | |

| EGF + this compound (IC50) | [Insert Value] | [Insert Value] |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation of cells that are dependent on or sensitive to EGF signaling, such as the A431 human epidermoid carcinoma cell line which overexpresses EGFR.[4]

Materials:

-

A431 or other suitable cell line (e.g., MCF 10A)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Gefitinib (positive control)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate for 24 hours.

-

Aspirate the medium and replace it with serum-free medium for 24 hours to synchronize the cells in a quiescent state.

-

Prepare serial dilutions of this compound and Gefitinib in serum-free medium.

-

Treat the cells with various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (EGF at 100 ng/mL).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for this compound.

Caption: Workflow for the MTS-based cell proliferation assay.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on the phosphorylation of EGFR and its key downstream effectors, Akt and ERK.[9][10][11]

Materials:

-

A431 cells

-

Complete and serum-free media

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate A431 cells and serum-starve as described in the proliferation assay protocol.

-

Pre-treat cells with this compound at its IC50 concentration for 1 hour.

-

Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: General workflow for Western blot analysis.

Luciferase Reporter Gene Assay

This assay measures the activity of transcription factors downstream of the EGF signaling pathway, such as those activating the Serum Response Element (SRE).[12][13][14]

Materials:

-

A431 cells stably or transiently transfected with an SRE-luciferase reporter construct

-

Complete and serum-free media

-

This compound

-

EGF

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with EGF (100 ng/mL) for 6-8 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

Caption: Simplified EGF signaling pathway and potential points of inhibition by this compound.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. promega.com.cn [promega.com.cn]

- 3. svarlifescience.com [svarlifescience.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mcours.net [mcours.net]

- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A simple luciferase assay for signal transduction activity detection of epidermal growth factor displayed on phage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Epiderstatin in EGF Receptor Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiderstatin is a glutarimide antibiotic isolated from Streptomyces pulveraceus subsp. epiderstagenes[1]. It has been identified as an inhibitor of the mitogenic activity induced by the epidermal growth factor (EGF)[1][2]. Structurally, it is 4-[3-((Z)-3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl]-2, 6-piperidinedione with a molecular formula of C15H20N2O4[1][3]. While initial studies have demonstrated its effects on cell proliferation and transformation, researchers should be aware that some reports suggest the biological activity attributed to this compound may be due to a contaminating compound, 13-acetoxycycloheximide. Cycloheximide and its derivatives are potent protein synthesis inhibitors and can independently influence EGF receptor (EGFR) signaling and trafficking[3][4]. Therefore, careful interpretation of experimental results with this compound is warranted.

These application notes provide an overview of the known biological effects of this compound and detailed protocols for studying its impact on EGF receptor signaling pathways.

Mechanism of Action

The precise mechanism by which this compound inhibits EGF-induced mitogenic activity is not fully elucidated. Early studies have shown that this compound inhibits the incorporation of [3H]thymidine in quiescent cells stimulated with EGF, suggesting an interference with cell cycle progression[2].

Furthermore, this compound has been observed to reverse the transformed phenotype of normal rat kidney (NRK) cells infected with a temperature-sensitive Rous sarcoma virus (src-ts-NRK)[1]. This effect is reportedly due to the inhibition of p60v-src oncoprotein biosynthesis, rather than direct inhibition of its kinase activity, leading to a cell cycle block at the G0/G1 phase[1]. Given that the Src kinase is a downstream effector of EGFR, this provides a potential, albeit indirect, link to the EGFR signaling pathway.

Data Presentation

The following table summarizes the key quantitative data reported for this compound's biological activity.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Phenotype Reversal | src-ts-NRK | 0.01 µM | Reversion from transformed to normal phenotype | [1] |

| Cell Cycle Arrest | src-ts-NRK | 0.01 µM | Blockage at G0/G1 phase | [1] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (WST-1 Assay)

This protocol is designed to assess the effect of this compound on the proliferation of EGF-stimulated cells.

Materials:

-

Target cells (e.g., A431, HeLa, or other EGF-responsive cell lines)

-

Complete growth medium

-

Serum-free medium

-

Recombinant Human EGF

-

This compound

-

WST-1 cell proliferation reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours (37°C, 5% CO2).

-

After 24 hours, aspirate the medium and wash the cells once with serum-free medium.

-

Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in a quiescent state.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Prepare a solution of EGF in serum-free medium at twice the desired final concentration.

-

Add 50 µL of the EGF solution to the wells to achieve the final desired concentration (e.g., 10 ng/mL). Also, include a control group without EGF stimulation.

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours, or until a significant color change is observed.

-

Shake the plate for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

-

Calculate the percentage of cell proliferation inhibition compared to the EGF-stimulated control without this compound.

Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol allows for the investigation of this compound's effect on the phosphorylation of key proteins in the EGFR signaling cascade.

Materials:

-

Target cells

-

Complete growth medium and serum-free medium

-

Recombinant Human EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours as described in Protocol 1.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 14.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Overview of the EGFR signaling pathway and the putative inhibitory role of this compound.

Caption: General experimental workflow for studying the effects of this compound on EGFR signaling.

Caption: Logical relationship of this compound's observed effects and its potential mechanisms.

References

- 1. This compound induces the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of cycloheximide on epidermal growth factor receptor trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetoxycycloheximide - Wikipedia [en.wikipedia.org]

Application of Epiderstatin in Cancer Cell Line Studies: An Overview and Analysis of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of Epiderstatin in cancer cell line studies. Initial investigations into this natural compound, a glutarimide antibiotic isolated from Streptomyces pulveraceus subsp. epiderstagenes, identified it as an inhibitor of mitogenic activity induced by the epidermal growth factor (EGF).[1] However, a thorough review of the scientific literature reveals a significant scarcity of subsequent research and quantitative data regarding its specific anticancer effects.

Notably, some reports suggest that the initially observed biological activity of this compound may have been attributable to a contamination with cycloheximide, a well-known protein synthesis inhibitor. This may explain the limited follow-up studies and the absence of comprehensive data on its mechanism of action, including IC50 values in various cancer cell lines, and its specific effects on apoptosis and cell cycle progression.

Given the lack of detailed information on this compound, this document will provide illustrative application notes and protocols for a related and more recently studied glutarimide antibiotic, Streptoglutarimide H , which has demonstrated significant antiproliferative activity against lung cancer cells.[2] This will serve as a practical guide for researchers interested in the potential anticancer applications of this class of compounds.

Illustrative Application Notes for Streptoglutarimide H

Streptoglutarimide H, a novel glutarimide isolated from a marine-derived actinomycete Streptomyces sp. ZZ741, has been shown to inhibit the proliferation of lung cancer cells through a multi-faceted mechanism involving cell cycle arrest and inhibition of glycolysis.[2]

Quantitative Data Summary

The antiproliferative activity of Streptoglutarimide H has been evaluated in various lung cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC9 | Lung Adenocarcinoma | ~2 | [2] |

| H157 | Lung Squamous Cell Carcinoma | ~5 | [2] |

Mechanism of Action

Streptoglutarimide H exerts its anticancer effects by:

-

Inducing G0/G1 phase cell cycle arrest: This is achieved by downregulating the expression of key cell cycle-related proteins.[2]

-

Inhibiting glycolysis: The compound reduces the expression levels of glycolytic metabolic enzymes.[2]

-

Downregulating key cancer-related proteins: Streptoglutarimide H has been shown to decrease the expression of the transcription factor c-Myc and the deubiquitinase USP28.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer effects of compounds like Streptoglutarimide H.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate its IC50 value.

Materials:

-

Cancer cell lines (e.g., PC9, H157)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Streptoglutarimide H (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Streptoglutarimide H in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Streptoglutarimide H (or other test compound)

-

PBS (Phosphate-buffered saline)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Streptoglutarimide H at the desired concentration (e.g., 2 µM for PC9, 5 µM for H157) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to analyze the expression levels of specific proteins involved in cell cycle regulation and other signaling pathways.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Streptoglutarimide H (or other test compound)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against CDK4, Cyclin D1, c-Myc, USP28, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Treat cells with Streptoglutarimide H as described for the cell cycle analysis. Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE: Denature the protein lysates and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for Streptoglutarimide H in Lung Cancer Cells

Caption: Proposed mechanism of Streptoglutarimide H in lung cancer cells.

Experimental Workflow for Assessing Anticancer Activity

Caption: General workflow for evaluating the anticancer effects of a compound.

References

- 1. This compound, a new inhibitor of the mitogenic activity induced by epidermal growth factor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells [mdpi.com]

Application Notes and Protocols for the Synthesis of Epiderstatin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of Epiderstatin, a glutarimide antibiotic, and offer protocols for the generation of its derivatives. The synthesis of (±)-Epiderstatin is a multi-step process involving several key chemical transformations. This document outlines the established total synthesis and proposes strategies for derivatization, which is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Overview of the Synthetic Strategy

The total synthesis of (±)-Epiderstatin hinges on a convergent approach. A key fragment is prepared and then elaborated through a series of reactions to construct the core glutarimide and piperidone rings. The pivotal reactions in this synthesis are a modified Swern oxidation, a Horner-Wadsworth-Emmons reaction to form a key enone, and an intramolecular amidoselenation followed by selenoxide elimination to construct the final ring system.[1][2]

Logical Workflow for Synthesis

Caption: Overall synthetic workflow for (±)-Epiderstatin.

Proposed Strategies for Derivative Synthesis

To generate a library of this compound derivatives, modifications can be introduced at various stages of the synthesis.

-

Modification of the Phosphonate Reagent: Utilizing different phosphonate reagents in the Horner-Wadsworth-Emmons reaction can introduce variations in the side chain attached to the glutarimide ring.

-

Alteration of the Starting Amide Alcohol: Employing different amide alcohols as starting materials will lead to derivatives with substitutions on the piperidone ring.

Workflow for Derivative Synthesis

Caption: Logic for generating this compound derivatives.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (±)-Epiderstatin. These can be adapted for the synthesis of derivatives by using appropriately substituted starting materials.

Protocol 1: Modified Swern Oxidation of Amide Alcohol to Nitrile Aldehyde

This protocol describes the oxidation of a primary amide alcohol to the corresponding nitrile aldehyde.

Materials:

-

Amide Alcohol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve oxalyl chloride (5 eq.) in anhydrous CH₂Cl₂ under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (7.5 eq.) in anhydrous CH₂Cl₂ to the cooled oxalyl chloride solution. Stir the mixture for 10 minutes.

-

Add a solution of the amide alcohol (1 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture. Continue stirring at -78 °C for 45 minutes.

-

Add triethylamine (20 eq.) to the flask, and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and extract the product with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the nitrile aldehyde.

Protocol 2: Horner-Wadsworth-Emmons Reaction

This protocol details the formation of the enone intermediate from the nitrile aldehyde and a phosphonate reagent.

Materials:

-

Nitrile Aldehyde

-

Dimethyl methylphosphonate

-

n-Butyllithium (n-BuLi)

-

Lithium bromide (LiBr)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried flask under nitrogen, dissolve dimethyl methylphosphonate (5 eq.) in anhydrous THF and cool to -78 °C.

-

Add n-BuLi (5 eq.) dropwise and stir for 1 hour at -78 °C to generate the phosphonate anion.

-

In a separate flask, dissolve the nitrile aldehyde (1 eq.), LiBr (5 eq.), and TEA (5 eq.) in anhydrous THF.

-

Add the phosphonate anion solution to the aldehyde solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2 days.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the trans enone.

Protocol 3: Intramolecular Amidoselenation and Selenoxide Elimination

This protocol describes the final cyclization and elimination steps to form the this compound core.

Materials:

-

Amide Enone (obtained from the previous step after treatment with HCl/HCOOH)

-

Phenylselenyl chloride (PhSeCl)

-

Silica gel

-

Hydrogen peroxide (H₂O₂)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Amidoselenation:

-

Dissolve the amide enone (1 eq.) in CH₂Cl₂.

-

Add silica gel and phenylselenyl chloride (2.9 eq.).

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by chromatography to yield the phenylseleno lactam.

-

-

Selenoxide Elimination:

-

Dissolve the phenylseleno lactam (1 eq.) in a mixture of pyridine and CH₂Cl₂.

-

Cool the solution to 0 °C and add hydrogen peroxide (5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for approximately 20 minutes.

-

Dilute the reaction with CH₂Cl₂ and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final product by HPLC to obtain (±)-Epiderstatin.[1]

-

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of (±)-Epiderstatin.[1]

| Step | Product | Yield (%) |

| Modified Swern Oxidation | Nitrile Aldehyde | 62 |

| Phosphonate Formation | Phosphonate Intermediate | 88 |

| Horner-Wadsworth-Emmons Reaction | Trans Enones | 65 |

| Amide Enone Formation | Amide Enones | 46 |

| Intramolecular Amidoselenation | Phenylseleno Lactams | 45 |

| Selenoxide Elimination & HPLC | (±)-Epiderstatin & Diastereomer | 11 |

Proposed this compound Derivatives

The following table outlines a series of proposed derivatives that can be synthesized by modifying the starting materials.

| Derivative ID | R¹ on Piperidone Ring | R² on Glutarimide Side Chain |

| EPD-001 | Methyl | Methyl |

| EPD-002 | Ethyl | Methyl |

| EPD-003 | Methyl | Ethyl |

| EPD-004 | Isopropyl | Methyl |

| EPD-005 | Methyl | Phenyl |

Key Chemical Transformations

Caption: Key reaction types in the synthesis.

These protocols and strategies provide a framework for the synthesis and exploration of new this compound derivatives, which may lead to the discovery of novel compounds with enhanced biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Pharmaceutical Impurities

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the detection of impurities, using the hypothetical case of identifying 13-acetoxycycloheximide in the active pharmaceutical ingredient (API), Epiderstatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting impurities like 13-acetoxycycloheximide in an API such as this compound?

A1: The most common and robust methods for impurity profiling in pharmaceutical products are chromatographic techniques.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is often the gold standard for quantifying known impurities.[4][5][6] For identification of unknown impurities and for higher sensitivity, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7][8][9] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][3][5]

Q2: How do I choose between HPLC-UV and LC-MS for my analysis?

A2: The choice depends on the objective of your analysis. HPLC-UV is excellent for routine quality control and quantification of known impurities where a reference standard is available.[4][7] LC-MS is superior for identifying unknown impurities, confirming the identity of known impurities, and for detecting impurities at very low levels due to its high sensitivity and specificity.[8][9][10] If you are developing a new synthetic route for this compound and are unsure of the potential byproducts, LC-MS would be the more appropriate tool.

Q3: What are the typical sources of impurities in a drug substance like this compound?

A3: Impurities can arise from various stages of the manufacturing process and storage.[5][11] Common sources include:

-

Starting materials and reagents: Impurities present in the raw materials used for synthesis.[11]

-

Intermediates and by-products: Unwanted products formed during the chemical synthesis of the API.[11]

-

Degradation products: Impurities formed due to the degradation of the API over time, influenced by factors like light, heat, or humidity.[11]

-

Residual solvents: Solvents used during the manufacturing process that are not completely removed.[5][11]

-

Catalysts and reagents: Inorganic or organic materials used in the synthesis that are not fully removed.[11]

Q4: What are the regulatory guidelines for impurity profiling?

A4: Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[2][4][6] The ICH Q3A and Q3B guidelines, for instance, provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.

Troubleshooting Guides

HPLC-UV Method Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the column- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa- Reduce sample concentration |

| No peaks detected | - Detector lamp failure- Incorrect wavelength setting- No sample injection | - Replace the UV lamp- Ensure the detection wavelength is appropriate for 13-acetoxycycloheximide- Check the autosampler and injection syringe |

| Baseline drift or noise | - Air bubbles in the pump or detector- Contaminated mobile phase- Column temperature fluctuations | - Degas the mobile phase- Use fresh, high-purity solvents- Use a column oven to maintain a stable temperature |

| Inconsistent retention times | - Leak in the HPLC system- Inconsistent mobile phase composition- Column aging | - Check for leaks at all fittings- Prepare fresh mobile phase and ensure proper mixing- Equilibrate the column for a longer period or replace it |

LC-MS Method Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low signal intensity | - Poor ionization of the analyte- Ion source contamination- Incorrect mass spectrometer settings | - Optimize ionization source parameters (e.g., electrospray voltage)- Clean the ion source- Tune the mass spectrometer for the mass range of interest |

| No molecular ion observed | - In-source fragmentation- Analyte is not ionizing | - Use a softer ionization technique or reduce source fragmentation parameters[1]- Check for the presence of adducts (e.g., [M+Na]+, [M+K]+) |

| High background noise | - Contaminated solvents or sample- Leak in the LC or MS system | - Use high-purity LC-MS grade solvents- Perform a leak check on the system |

| Poor chromatographic separation | - Co-elution of impurities with the main peak- Inappropriate column or mobile phase | - Optimize the HPLC gradient and column chemistry[2]- Consider using a 2D-LC system for complex samples[7][8] |

Experimental Protocols

HPLC-UV Method for Quantification of 13-acetoxycycloheximide

This protocol provides a general framework. Method validation according to ICH guidelines is essential.[12]

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.[2]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by analyzing the UV spectrum of 13-acetoxycycloheximide. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Quantification: Create a calibration curve using certified reference standards of 13-acetoxycycloheximide at various concentrations.[12]

Quantitative Data Summary (Representative)

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Note: These are typical values and must be experimentally determined for the specific method.

LC-MS Method for Identification of 13-acetoxycycloheximide

This protocol outlines a general approach for impurity identification.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap).

-

Chromatography: Use the same HPLC conditions as the UV method to allow for comparison of retention times.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for pharmaceutical compounds.[1]

-

Mass Analysis:

-

Perform a full scan in both positive and negative ion modes to determine the molecular weight of the impurity.

-

Conduct tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation patterns. This data is crucial for structural elucidation.[14]

-

-

Data Analysis:

-

Propose a molecular formula based on the accurate mass measurement from a high-resolution mass spectrometer.

-

Compare the fragmentation pattern to known structures or use fragmentation prediction software to elucidate the structure of the impurity.

-

Visualizations

Caption: Workflow for the detection and quantification of impurities in a pharmaceutical API.

Caption: A logical approach to troubleshooting common analytical issues.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. rroij.com [rroij.com]

- 3. biomedres.us [biomedres.us]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]

- 12. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. enovatia.com [enovatia.com]

troubleshooting inconsistent results in Epiderstatin experiments